molecular formula C11H14N2O B8605738 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one

7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one

Cat. No. B8605738
M. Wt: 190.24 g/mol
InChI Key: WLPKSJCRFSDGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3

InChI Key

WLPKSJCRFSDGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N(C(=O)CC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one 1 (57 mg, 0.615 mmol) dissolved in 4 ml degassed dioxane was added 50 mg (0.0615 mmol) PdCl2dppf.CH2Cl2, K2CO3 (255 mg 1.845 mmol), 400 ul H2O, and 86 ul (0.615 mmol) trimethylboroxine. The mixture was heated to 110° C. and stirred for 12 hours, then cooled and partitioned between ethyl acetate and brine. The organic layer was dried over MgSO4 filtered and concentrated under reduced pressure. Purification by column chromatography, eluting with 75% ethyl acetate/hexanes, provided 75 mg of 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one.
Name
7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one
Quantity
57 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Four
Quantity
86 μL
Type
reactant
Reaction Step Five
Name
Quantity
400 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(=O)CCc2cc(Br)c(N)cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.